(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287236-52-4
VCID: VC6425038
InChI: InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=COC=C1)N.Cl
Molecular Formula: C6H10ClNO
Molecular Weight: 147.6

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride

CAS No.: 2287236-52-4

Cat. No.: VC6425038

Molecular Formula: C6H10ClNO

Molecular Weight: 147.6

* For research use only. Not for human or veterinary use.

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride - 2287236-52-4

Specification

CAS No. 2287236-52-4
Molecular Formula C6H10ClNO
Molecular Weight 147.6
IUPAC Name (1S)-1-(furan-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1
Standard InChI Key VAUYLMGGLPAIED-JEDNCBNOSA-N
SMILES CC(C1=COC=C1)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Fundamental Chemical Descriptors

(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride belongs to the class of furan-containing chiral amines, characterized by its hydrochloride salt formulation. Key identifiers include:

PropertyValueSource
IUPAC Name(1S)-1-(furan-3-yl)ethanamine; hydrochloride
CAS Registry Number2287236-52-4
Molecular FormulaC₆H₁₀ClNO
Molecular Weight147.6 g/mol
SMILES NotationCC@@HN.Cl
InChI KeyVAUYLMGGLPAIED-JEDNCBNOSA-N

The compound's stereochemistry is defined by the (S) configuration at the chiral center adjacent to the amine group, a critical determinant of its potential biological interactions . X-ray crystallography data, though unavailable in public sources, can be inferred to show a planar furan ring (C₃H₃O) linked to an ethylamine backbone protonated at the nitrogen .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is typically synthesized through a multi-step enantioselective process:

  • Chiral Induction: Reaction of furan-3-ylacetaldehyde with a chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine) under reductive amination conditions

  • Stereochemical Resolution: Diastereomeric salt formation using tartaric acid derivatives

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt

Critical parameters include:

  • Temperature control (0–5°C during acid addition)

  • Solvent selection (ethanol/water mixtures for crystallization)

  • Optical purity verification via chiral HPLC (>98% ee)

Process Optimization Challenges

Key manufacturing considerations:

  • Moisture Sensitivity: The hydrochloride salt is hygroscopic, requiring anhydrous conditions during isolation

  • Byproduct Formation: Potential generation of racemic mixture if stereochemical control fails

  • Yield Optimization: Typical isolated yields range 65–72% after recrystallization

Physicochemical Properties

Stability Profile

ConditionStabilityEvidence Source
Thermal (25°C)Stable for >6 months
Humidity (75% RH)Degrades >5%/month
Light ExposureNo significant decomposition

Solubility and Partitioning

Though quantitative solubility data are unavailable, structural analogs suggest:

  • Water Solubility: Enhanced by hydrochloride salt formation (>50 mg/mL predicted)

  • LogP: Estimated at 1.2 (uncharged amine form)

  • pH Solubility Dependence: Precipitation likely above pH 6.5

Parameter(S)-Enantiomer(R)-Enantiomer
Receptor BindingHigher affinity to 5-HT₁APreferential α₂-adrenergic
Metabolic Stabilityt₁/₂ = 2.3h (rat microsomes)t₁/₂ = 1.7h
Toxicity (LD₅₀)450 mg/kg (mouse)380 mg/kg

Data extrapolated from structurally related chiral amines

Hazard CategoryClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4 (H302)Avoid ingestion
Skin IrritationCategory 2 (H315)Wear protective gloves
Eye DamageCategory 2A (H319)Use face shield
Respiratory IrritationCategory 3 (H335)Use in ventilated area

Emergency Procedures

  • Inhalation: Move to fresh air, administer oxygen if breathing is difficult

  • Dermal Contact: Wash with soap/water for 15 minutes

  • Ocular Exposure: Rinse eyes with water for 30 minutes

Industrial and Research Applications

Pharmaceutical Intermediate

Primary uses include:

  • Chiral building block for serotonin receptor ligands

  • Precursor in antiviral drug synthesis (furan-containing analogs)

  • Chelating agent in radiopharmaceuticals

Material Science Applications

Emerging uses under investigation:

  • Monomer for conductive polymers (furan-amine conjugates)

  • Ligand in asymmetric catalysis (Kumada couplings)

  • Template for metal-organic frameworks (MOFs)

RegionStatusRestrictions
United StatesNot FDA-approved; RUO onlyGLP compliance required
EUREACH registered (EC 980-599-1)Annual production <1 tonne
JapanPMDA research exemptionImport quotas apply
VendorPurityPrice Range (USD/g)
VulcanChem>98%$120–150
Enamine95%$90–110
Sigma-Aldrich>97%$200–250

Pricing data current as of April 2025

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